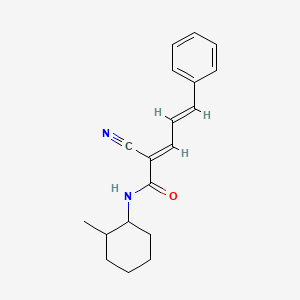
2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent inhibitor of HDAC enzymes that play a crucial role in the regulation of gene expression, cell cycle progression, and apoptosis. CI-994 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
Mécanisme D'action
2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide exerts its anti-cancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins that regulate gene expression. HDAC inhibitors like 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide increase histone acetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase histone acetylation, leading to changes in gene expression. In addition, 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is its potential toxicity. It has been shown to have side effects, such as nausea, vomiting, and fatigue, which may limit its clinical use.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide treatment. Finally, the combination of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide with other cancer therapies, such as immunotherapy, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the condensation of 3-ethoxy-4-isobutoxybenzaldehyde with 2-methylcyclohexylamine to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to give the corresponding amine, which is subsequently reacted with acryloyl chloride and cyanogen bromide to yield 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide.
Applications De Recherche Scientifique
2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 2-cyano-3-(3-ethoxy-4-isobutoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-5-27-22-13-18(10-11-21(22)28-15-16(2)3)12-19(14-24)23(26)25-20-9-7-6-8-17(20)4/h10-13,16-17,20H,5-9,15H2,1-4H3,(H,25,26)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDZUVADIQENQU-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-difluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5908335.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)